7-Bromoquinolin-8-amine
Overview
Description
7-Bromoquinolin-8-amine: is a heterocyclic aromatic compound with the molecular formula C9H7BrN2 . It is a derivative of quinoline, where a bromine atom is substituted at the 7th position and an amine group at the 8th position.
Mechanism of Action
Target of Action
Quinoline derivatives, to which 7-bromoquinolin-8-amine belongs, are known to have versatile applications in medicinal chemistry .
Mode of Action
Quinolin-8-amines, which are structurally related to this compound, are known to interact with their targets through intramolecular main group metal lewis acid-catalyzed formal hydroamination and hydroarylation .
Biochemical Pathways
Quinoline derivatives are known to be involved in various biochemical processes, indicating that this compound could potentially influence a wide range of cellular functions .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinolin-8-amine can be achieved through several methods. One common approach involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to yield 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and subsequent amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoquinolin-8-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of nitroso or nitroquinoline derivatives.
Reduction: Formation of reduced quinoline derivatives with various functional groups
Scientific Research Applications
Chemistry: 7-Bromoquinolin-8-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel ligands and catalysts in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial, anticancer, and antiviral agents. These compounds are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic and optical properties. It also finds applications in the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
8-Hydroxyquinoline: A precursor in the synthesis of 7-Bromoquinolin-8-amine.
7-Chloroquinolin-8-amine: Similar structure with a chlorine atom instead of bromine.
Quinolin-8-amine: Lacks the bromine substitution but shares the amine group at the 8th position.
Uniqueness: this compound is unique due to the presence of both bromine and amine functional groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold in drug design and material science .
Properties
IUPAC Name |
7-bromoquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXBTAPQBGUKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511355 | |
Record name | 7-Bromoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85656-65-1 | |
Record name | 7-Bromo-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85656-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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